

Application Notes and Protocols: Synthesis and Biological Context of a Novel Benzoylurea Derivative

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Compound of Interest

Compound Name: 2-Chloro-5-(trifluoromethyl)pyridin-3-amine

Cat. No.: B1313448

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Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes on the synthesis of N-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-N'-benzoylurea, a compound of interest in agrochemical and pharmaceutical research. The reaction involves the nucleophilic addition of **2-Chloro-5-(trifluoromethyl)pyridin-3-amine** to benzoyl isocyanate. Detailed experimental protocols, reaction mechanisms, and the biological context of the resulting benzoylurea derivative are presented. Due to the limited availability of specific experimental data for the title compound, analogous data from closely related structures are provided for reference. The potential application of this compound as an insect growth regulator through the inhibition of chitin synthesis is also discussed.

Introduction

The reaction between an amine and an isocyanate is a fundamental transformation in organic chemistry, leading to the formation of a urea linkage. When benzoyl isocyanate is used, the resulting product is a benzoylurea. Benzoylurea derivatives are a well-established class of compounds with significant applications in agriculture and medicine.^{[1][2][3][4][5]} Many commercially successful insecticides are based on the benzoylphenylurea (BPU) scaffold.^{[1][2]}

[3][4][5] These compounds typically act as insect growth regulators (IGRs) by inhibiting the synthesis of chitin, an essential component of the insect exoskeleton.[1][2][3][4][5]

The incorporation of a trifluoromethylpyridine moiety into organic molecules is a common strategy in the development of agrochemicals and pharmaceuticals.[6][7][8] The unique electronic properties of the trifluoromethyl group and the pyridine ring can enhance the biological activity and metabolic stability of the parent compound. This document details the synthesis of a novel benzoylurea derivative incorporating a 2-chloro-5-(trifluoromethyl)pyridine scaffold.

Reaction Scheme

The synthesis of N-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-N'-benzoylurea proceeds via the nucleophilic addition of the amino group of **2-Chloro-5-(trifluoromethyl)pyridin-3-amine** to the electrophilic carbonyl carbon of benzoyl isocyanate.

Caption: Reaction of **2-Chloro-5-(trifluoromethyl)pyridin-3-amine** with benzoyl isocyanate.

Experimental Protocols

While specific experimental data for the title compound is not readily available in the cited literature, a general protocol can be derived from analogous reactions. A patent for a closely related compound, N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea, describes a straightforward procedure.

General Protocol for the Synthesis of N-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-N'-benzoylurea:

- Preparation of Reactants:
 - Dissolve **2-Chloro-5-(trifluoromethyl)pyridin-3-amine** (1.0 eq.) in a suitable anhydrous solvent (e.g., toluene, dichloromethane, or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
 - In a separate flask, prepare a solution of benzoyl isocyanate (1.0-1.2 eq.) in the same anhydrous solvent.

- Reaction:
 - Slowly add the benzoyl isocyanate solution to the stirred solution of the aminopyridine at room temperature.
 - If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.
 - Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
- Work-up and Purification:
 - Once the reaction is complete, cool the mixture to room temperature.
 - If a precipitate has formed, collect the solid by filtration.
 - If no precipitate forms, concentrate the reaction mixture under reduced pressure.
 - The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Data Presentation

As specific data for N-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-N'-benzoylurea is not available, the following table presents data for the analogous compound, N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea. This data is provided for illustrative purposes to indicate the expected characterization results.

Property	Data
Molecular Formula	C ₁₄ H ₇ ClF ₅ N ₂ O ₂
Molecular Weight	376.67 g/mol
Appearance	White to off-white solid
Melting Point	214-217 °C
Solubility	Soluble in toluene, DMF, DMSO
¹ H NMR (Typical)	Signals corresponding to aromatic protons and N-H protons.
¹⁹ F NMR (Typical)	Signals for the CF ₃ and C-F groups.
IR (KBr, cm ⁻¹)	Peaks for N-H stretching, C=O stretching (amide and urea), and C-F stretching.
Mass Spec (ESI-MS)	[M+H] ⁺ or [M-H] ⁻ corresponding to the molecular weight.

Biological Context and Potential Applications

Benzoylurea derivatives are renowned for their insecticidal properties, functioning as insect growth regulators (IGRs).^{[1][2][3][4][5]} The primary mechanism of action for this class of compounds is the inhibition of chitin biosynthesis.^{[1][2][3][4][5]} Chitin is a crucial polymer that provides structural integrity to the insect exoskeleton. By inhibiting chitin synthase, benzoylureas disrupt the molting process, leading to larval mortality.

The title compound, N-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)-N'-benzoylurea, combines the key pharmacophores of a benzoylurea and a trifluoromethylpyridine. This structural combination suggests a high potential for insecticidal activity. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved efficacy and residual activity.

Potential Applications:

- Agrochemicals: As a selective insecticide for the control of lepidopteran and other insect pests in various crops.
- Veterinary Medicine: For the control of ectoparasites on livestock.
- Drug Development: As a lead compound for the development of novel therapeutic agents, given the broad biological activities of related structures.

Visualizations

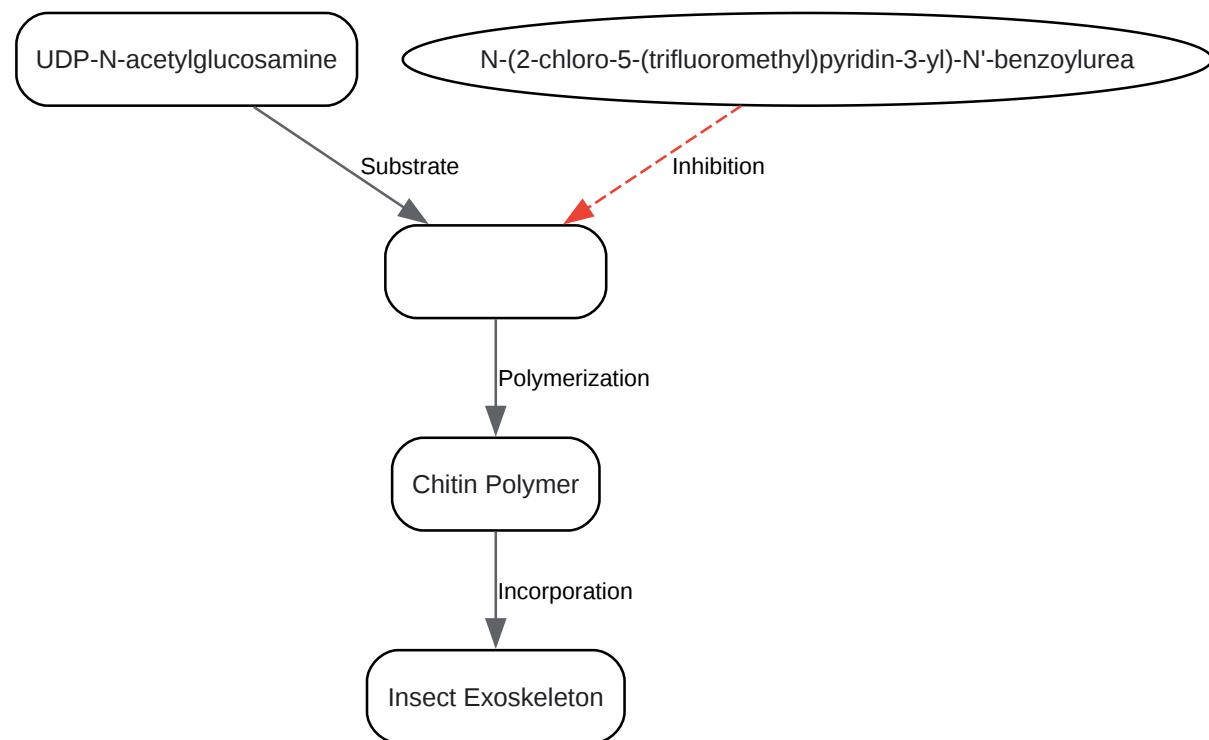
Reaction Workflow:



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Caption: A typical experimental workflow for the synthesis of the title compound.

Proposed Mechanism of Action - Chitin Synthesis Inhibition:



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